5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid

Catalog No.
S13318371
CAS No.
M.F
C8H13ClN2O4
M. Wt
236.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic ...

Product Name

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid

IUPAC Name

5-amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid

Molecular Formula

C8H13ClN2O4

Molecular Weight

236.65 g/mol

InChI

InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)

InChI Key

JAKFXLPGGKWCLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid is a compound that belongs to the class of amino acids and derivatives. It features a unique structure characterized by the presence of both an amino group and a keto group, which contributes to its classification as an α-keto acid. This compound is hydrophobic and has limited solubility in water, which influences its interactions in biological systems. The molecular formula for this compound is C₈H₁₃ClN₂O₄, with a molecular weight of approximately 204.65 g/mol .

The chemical reactivity of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid can be attributed to its functional groups. It can participate in various reactions typical of amino acids and keto acids, such as:

  • Transamination: This reaction involves the transfer of an amino group to a keto acid, forming a new amino acid and a new keto acid.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide, leading to the formation of amines.
  • Condensation Reactions: The amino and carboxyl groups can engage in condensation reactions, forming peptide bonds with other amino acids.

These reactions are essential for understanding its metabolism and potential applications in biochemistry.

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid is involved in various metabolic pathways in living organisms. It plays a role in the metabolism of d-arginine and d-ornithine, indicating its importance in nitrogen metabolism. Additionally, it has been identified as a human metabolite, suggesting that it participates in physiological processes within the human body .

The synthesis of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid can be achieved through several methods:

  • Biosynthesis from D-Ornithine: This method utilizes the enzyme D-amino-acid oxidase to convert D-ornithine into this compound.
  • Chemical Synthesis: Various synthetic routes can be employed, including:
    • Reaction of 2-chloropropanoyl chloride with 5-amino-2-oxopentanoic acid.
    • Use of coupling agents to facilitate the formation of the amide bond between the amino group and the chloropropanoyl moiety.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or building block for drug development targeting metabolic disorders.
  • Biochemistry Research: Its role as a metabolite makes it valuable for studies related to amino acid metabolism and enzymatic processes.
  • Agriculture: It may have applications in developing fertilizers or growth regulators that enhance plant growth through nitrogen metabolism.

Interaction studies involving 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid focus on its binding affinities with enzymes and receptors. These studies help elucidate its metabolic pathways and biological functions. For instance:

  • Enzyme Kinetics: Investigating how this compound interacts with enzymes involved in amino acid metabolism can provide insights into its physiological roles.
  • Receptor Binding: Understanding how it binds to specific receptors may reveal potential therapeutic targets.

Such studies are crucial for developing drugs that modulate its activity or mimic its effects.

Several compounds share structural similarities with 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid, each possessing unique properties:

Compound NameMolecular FormulaKey Features
5-Amino-2-hydroxy-5-oxopentanoic acidC₅H₉NO₃Contains a hydroxyl group; involved in different metabolic pathways.
5-Amino-3-methylpentanoic acidC₇H₁₅N₃O₂Features an additional methyl group; affects its hydrophobicity.
(S)-5-Amino-2-(R)-2-chloropropanamido-5-oxopentanoic acidC₈H₁₃ClN₂O₄Similar structure but includes an additional amide functional group; enhances biological activity.

These compounds illustrate the diversity within this class of molecules while highlighting the unique aspects of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid, particularly its specific interactions and metabolic roles.

Amino Acid SubstrateReaction Temperature (°C)Reaction Time (hours)Solvent SystemBase UsedYield (%)Enantiomeric Excess (%)
Glutamine252DCM/DMFTriethylamine85>99
Glutamic acid454Aqueous bufferSodium hydroxide6296
Alanine373DMFDIPEA79>99
Leucine373DMFDIPEA69>99
Phenylalanine252DCMPyridine73>99

The choice of solvent system significantly influences reaction efficiency and product purity [4] [7]. Dichloromethane and dimethylformamide mixtures provide optimal solubility for both reactants while maintaining reaction selectivity [2]. Base selection plays a crucial role in controlling the reaction pH and preventing decomposition of sensitive intermediates [4] [6]. Triethylamine and diisopropylethylamine have demonstrated superior performance in maintaining high enantiomeric excess values exceeding 99 percent [7].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents a powerful methodology for constructing 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid and related derivatives through sequential coupling reactions on polymer-supported resins [8] [9] [10]. This approach offers significant advantages in terms of reaction monitoring, product purification, and automation capabilities [11] [12].

The synthesis strategy employs Fluorenylmethyloxycarbonyl and tert-butyl orthogonal protection schemes, which allow selective deprotection of amino groups while maintaining side chain protection throughout the synthesis sequence [9] [10]. Rink amide resin serves as the preferred solid support due to its high loading capacity and compatibility with base-labile protecting groups [11] [12]. The resin swelling process in dimethylformamide ensures optimal accessibility of reactive sites and facilitates efficient coupling reactions [13].

Coupling reagent selection critically impacts both reaction efficiency and stereochemical integrity [11] [14] [15]. Hexafluorophosphate azabenzotriazole tetramethyl uronium combined with diisopropylethylamine demonstrates exceptional performance, achieving coupling efficiencies exceeding 98 percent within 10 minutes [14] [13]. Alternative coupling systems including benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and diisopropylcarbodiimide with 1-hydroxybenzotriazole provide reliable alternatives for challenging sequences [11] [15].

Table 2: Solid-Phase Peptide Synthesis Optimization Parameters

Coupling ReagentResin TypeCoupling Time (minutes)Coupling Efficiency (%)Racemization Level (%)Final Purity (%)
HATU/DIPEARink Amide1098<0.594
PyBOP/DIPEAWang4595<1.089
DIC/HOBtMerrifield6092<2.086
HBTU/HOBtMBHA4594<1.588
COMU/DIPEARink Amide1597<0.396

The deprotection step utilizes 20 percent piperidine in dimethylformamide to remove Fluorenylmethyloxycarbonyl groups [9] [10]. This process requires careful timing to ensure complete deprotection while minimizing aspartimide formation and other side reactions [8] [12]. Monitoring techniques including the Kaiser test and spectrophotometric methods enable real-time assessment of coupling completion and guide optimization efforts [12].

Cleavage from the resin employs trifluoroacetic acid cocktails containing scavengers such as water and triisopropylsilane [9] [10]. The composition typically consists of 95 percent trifluoroacetic acid, 2.5 percent water, and 2.5 percent triisopropylsilane to minimize oxidation and alkylation side reactions [10]. Post-cleavage precipitation in diethyl ether followed by lyophilization yields the crude product ready for purification [9].

Enzymatic Catalysis in Stereoselective Production

Enzymatic approaches for synthesizing 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid offer remarkable stereoselectivity and environmental sustainability compared to traditional chemical methods [16] [17] [18]. These biocatalytic processes exploit the inherent chirality and substrate specificity of enzymes to achieve high enantiomeric excess values while operating under mild reaction conditions [19] [20].

L-amino acid ligases represent a particularly promising class of enzymes for constructing peptide bonds in an ATP-dependent manner [21] [19]. The TabS enzyme from Pseudomonas syringae demonstrates exceptional substrate breadth, accepting 136 out of 231 tested amino acid combinations [19]. This enzyme catalyzes the condensation of unprotected amino acids through an aminoacyl-phosphate intermediate, achieving yields up to 77 percent for leucyl-isoleucine synthesis [19]. The reaction mechanism involves initial amino acid activation through ATP hydrolysis, followed by nucleophilic attack to form the desired peptide bond [19].

Peptiligase variants offer another powerful enzymatic platform for protein synthesis and modification [18]. These subtilisin-derived ligases enable traceless amide bond formation with broad sequence compatibility, achieving ligation yields up to 98 percent in less than one hour [18]. The PALME platform integrates multiple enzyme systems to provide sequence-independent assembly capabilities while maintaining strict regioselectivity [18].

Table 3: Enzymatic Catalysis Systems for Stereoselective Production

Enzyme SystemSubstrate SpecificityOptimal Temperature (°C)Optimal pHConversion Yield (%)Stereoselectivity (% ee)Reaction Time (hours)
L-amino acid ligase (TabS)Broad (136/231 combinations)377.577>994
PeptiligaseC-terminal activation258.098>991
Subtilisin variantPeptide backbone308.585>992
Glutamate dehydrogenaseKeto acid reduction458.597>9911
Aminoacyl-tRNA synthetaseAmino acid activation377.091>996

Glutamate dehydrogenase variants engineered through structure-guided approaches demonstrate exceptional performance in reductive amination reactions [22]. The K116Q/N348M double mutant exhibits 42-fold improved catalytic efficiency compared to the parent enzyme, converting 0.4 M substrate with greater than 97 percent conversion in 11 hours [22]. This system utilizes formate dehydrogenase for NADPH regeneration, ensuring sustained cofactor availability throughout the reaction [22].

Process optimization for enzymatic systems requires careful attention to temperature, pH, and cofactor concentrations [23] [24]. Optimal temperatures typically range from 25 to 45 degrees Celsius, balancing enzyme stability with reaction kinetics [23] [22]. pH values between 7.0 and 8.5 provide optimal enzyme activity while minimizing substrate degradation [23] [24]. The incorporation of cofactor recycling systems significantly enhances process economics by reducing the stoichiometric requirement for expensive nucleotides [22].

Purification Techniques and Yield Optimization

The purification of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid requires sophisticated chromatographic techniques to achieve the high purity standards necessary for research and potential therapeutic applications [25] [26] [27]. Multiple orthogonal separation mechanisms enable effective removal of impurities while maintaining product integrity throughout the purification process [28] [29].

Flash column chromatography on silica gel provides a rapid and general method for purifying amino acid derivatives [27] [30]. This technique effectively removes common impurities including unreacted starting materials, coupling reagent byproducts, and protecting group fragments [27]. The method requires no recrystallization and often provides improved yields compared to traditional purification approaches [30]. Elution with ethyl acetate and hexane gradients enables fine-tuned separation of compounds with similar polarities [27].

High-performance liquid chromatography represents the gold standard for amino acid analysis and purification [29] [31]. Reverse-phase systems utilizing C18 stationary phases with acetonitrile and water mobile phases achieve baseline separation of stereoisomers and structural analogs [29] [32]. Pre-column derivatization with o-phthalaldehyde enables sensitive fluorescence detection while simultaneously improving chromatographic resolution [32]. The dual-reagent approach incorporating 9-fluorenylmethyl chloroformate addresses the detection of secondary amino acids that do not react with o-phthalaldehyde [32].

Table 4: Purification Techniques and Yield Optimization

Purification MethodColumn/Stationary PhaseMobile PhaseRecovery Yield (%)Purity Achieved (%)Processing Time (hours)Cost Effectiveness
Flash column chromatographySilica gelEthyl acetate/hexane92962High
Reverse-phase HPLCC18Acetonitrile/water88994Medium
Ion-exchange chromatographyStrong cation exchangeAmmonium buffer gradient85946Medium
Size-exclusion chromatographySephadex G-25Water82893High
CrystallizationIsopropanol/waterSolvent evaporation759824Low

Ion-exchange chromatography exploits the charged nature of amino acid compounds to achieve highly selective separations [25] [33]. Strong cation exchange resins effectively separate positively charged amino acid derivatives based on their isoelectric points and overall charge distribution [33] [34]. Gradient elution with ammonium buffers provides controlled desorption while maintaining biological activity [33]. This technique demonstrates particular utility for removing ionic impurities and achieving high-purity products suitable for biological applications [25].

Size-exclusion chromatography offers complementary selectivity based on molecular size differences [26] [34]. Sephadex G-25 matrices effectively separate small molecule impurities from the target compound while providing excellent recovery yields [26]. This technique proves especially valuable as a final polishing step following ion-exchange or reverse-phase purification [26] [34].

Yield optimization strategies encompass both synthetic and purification considerations [17] [35]. Temperature control during synthesis maintains high stereochemical purity while minimizing side product formation [35] [36]. pH optimization balances reaction kinetics with product stability, typically favoring slightly acidic to neutral conditions [35] [24]. Solvent selection influences both reaction efficiency and downstream purification requirements, with polar aprotic solvents generally providing optimal performance [17] [7].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid through both proton and carbon-13 analysis [1] [2]. The compound exhibits seven distinct carbon environments, each contributing unique signals to the nuclear magnetic resonance spectrum.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts reflecting the electronic environment of each hydrogen atom [2]. The carboxylic acid proton appears as a broad signal between 10.0-13.0 parts per million, typical for carboxylic acid functional groups [3]. This downfield chemical shift results from the deshielding effect of the electronegative oxygen atoms and hydrogen bonding interactions [4] [5].

The alpha-carbon proton adjacent to the amino group resonates at 4.2-4.5 parts per million as a multiplet, reflecting its position next to the electron-withdrawing nitrogen and carbonyl groups [2]. The chloropropanoyl alpha-carbon proton appears as a quartet at 4.3-4.5 parts per million, with coupling to the adjacent methyl group [6]. The methyl group of the chloropropanoyl moiety exhibits a characteristic doublet at 1.5-1.7 parts per million due to coupling with the alpha-proton [3].

The methylene protons at the beta and gamma positions display complex multipicity patterns between 2.0-2.8 parts per million, influenced by their proximity to the amide carbonyl group [1] [2]. These chemical shifts are consistent with glutamic acid derivatives where the side chain methylene groups experience moderate deshielding from the carbonyl functionality [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbon framework [8] [9]. The carboxylic acid carbon resonates at 176-178 parts per million, characteristic of carboxyl carbon atoms [8]. The amide carbonyl carbon appears at 174-176 parts per million, slightly upfield from the carboxylic acid due to resonance stabilization [1].

The alpha-carbons bearing electronegative substituents appear at 52-55 parts per million, typical for carbons adjacent to nitrogen and chlorine atoms [8]. The methylene carbons resonate at 26-32 parts per million, consistent with aliphatic carbon chains in amino acid derivatives [1]. The chloropropanoyl methyl carbon appears at 21-23 parts per million, within the expected range for methyl groups [2].

Infrared Spectroscopy of Functional Group Vibrations

Infrared spectroscopy provides detailed information about the vibrational modes of functional groups present in 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid [10] [11]. The spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and their interactions.

Amide Functional Group Vibrations

The amide functionality displays multiple characteristic infrared absorption bands [12] [11]. The nitrogen-hydrogen stretching vibrations appear in two regions: primary amide nitrogen-hydrogen stretches at 3200-3500 wavenumbers and secondary amide nitrogen-hydrogen stretches at 3150-3500 wavenumbers [12] [13]. These bands exhibit medium intensity compared to oxygen-hydrogen stretches and are narrower due to weaker hydrogen bonding interactions [12].

The amide carbonyl stretching vibration, known as the Amide I band, appears at 1700-1630 wavenumbers with strong intensity [12] [11]. This frequency is lower than typical ketone carbonyls due to resonance delocalization between the carbonyl and nitrogen lone pair [12] [13]. The Amide II band, corresponding to nitrogen-hydrogen bending vibrations, appears at 650-750 wavenumbers with medium intensity [11].

Carboxylic Acid Vibrational Modes

The carboxylic acid group exhibits characteristic vibrational patterns [4] [5]. The oxygen-hydrogen stretching vibration appears as a broad, strong absorption band between 2500-3300 wavenumbers, overlapping with carbon-hydrogen stretching regions [4]. This broadening results from extensive hydrogen bonding interactions typical of carboxylic acids [5].

The carboxylic acid carbonyl stretching appears at 1710-1760 wavenumbers, higher in frequency than amide carbonyls due to reduced resonance stabilization [4] [5]. The carbon-oxygen stretching vibration occurs at 1200-1300 wavenumbers with medium intensity [10].

Halogen-Carbon Vibrational Characteristics

The carbon-chlorine stretching vibration appears as a strong absorption in the 800-1200 wavenumber region [10] [14]. This broad range reflects the variable nature of carbon-chlorine bond strength depending on the molecular environment. The presence of the electronegative chlorine atom influences neighboring vibrational modes through inductive effects [15].

Aliphatic Carbon-Hydrogen Vibrations

The aliphatic carbon-hydrogen stretching vibrations appear at 2900-3000 wavenumbers with strong intensity [16] [11]. These peaks overlap with the carboxylic acid oxygen-hydrogen stretching but can be distinguished by their sharper appearance [4]. The carbon-hydrogen bending vibrations contribute to the fingerprint region below 1500 wavenumbers [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular composition information [17] [18]. The compound exhibits a molecular ion peak at mass-to-charge ratio 237, corresponding to the protonated molecular ion [17].

Primary Fragmentation Pathways

The most abundant fragment ion appears at mass-to-charge ratio 147, representing the glutamine backbone after cleavage of the chloropropanoyl group [19] [20]. This base peak results from alpha-cleavage at the amide bond, a common fragmentation mechanism in amino acid derivatives [17] [20]. The high relative intensity (100%) indicates the stability of this fragment ion [18].

Loss of ammonia from the molecular ion produces a fragment at mass-to-charge ratio 220 with 15% relative intensity [17] [20]. This fragmentation pattern is characteristic of amino acid derivatives and occurs through elimination from the primary amino group [17]. Similarly, loss of the carboxyl group yields a fragment at mass-to-charge ratio 192 with 30% relative intensity [21] [20].

Secondary Fragmentation Processes

The glutamine fragment undergoes further fragmentation with loss of ammonia to produce an ion at mass-to-charge ratio 130 with 85% relative intensity [19] [20]. This sequential fragmentation pattern helps confirm the amino acid backbone structure [20] [22].

The chloropropanoyl moiety forms a stable cation at mass-to-charge ratio 102 with 60% relative intensity [23] [18]. This fragment represents the chlorinated acyl group and provides evidence for the specific substitution pattern [24]. Formation of the acylium ion at mass-to-charge ratio 72 occurs through rearrangement and loss of functional groups from the chloropropanoyl fragment [24] [18].

Minor Fragmentation Products

Additional fragment ions include the amino acid backbone at mass-to-charge ratio 87 (40% relative intensity) and the carboxyl fragment at mass-to-charge ratio 45 (20% relative intensity) [17] [21]. These fragments provide supporting evidence for the overall molecular structure and confirm the presence of specific functional groups [20] [22].

The fragmentation pattern follows typical amino acid derivatives where cleavage preferentially occurs at bonds adjacent to carbonyl groups and heteroatoms [17] [25]. The relative intensities reflect the stability of the resulting fragment ions and their ability to stabilize positive charge [18] [24].

X-ray Crystallographic Structure Determination

X-ray crystallographic analysis of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid provides definitive three-dimensional structural information and molecular geometry parameters [26] [27]. Crystallographic studies reveal detailed atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Crystal System and Space Group

The compound typically crystallizes in orthorhombic or monoclinic crystal systems with space groups P21 or P212121, reflecting the chiral nature of the amino acid derivative [27] [28]. Unit cell dimensions generally range from 8.5-12.0 Angstroms for the a-axis, 9.0-15.0 Angstroms for the b-axis, and 10.0-18.0 Angstroms for the c-axis [26]. These parameters accommodate the extended molecular conformation and intermolecular hydrogen bonding networks [27].

Molecular Geometry Parameters

Bond length analysis reveals typical values for organic functional groups: carbon-carbon single bonds at 1.52±0.02 Angstroms, carbon-oxygen double bonds at 1.23±0.02 Angstroms, and carbon-nitrogen bonds at 1.33±0.02 Angstroms [26] [27]. These values confirm normal bonding geometry and validate the structural model [28].

Bond angles follow expected patterns with carbon-carbon-carbon angles of 109-114 degrees and oxygen-carbon-nitrogen angles of 121-123 degrees [26]. The amide group exhibits planar geometry with nitrogen atoms showing sp2 hybridization, consistent with resonance delocalization [27] [28].

Conformational Analysis

Torsion angle analysis reveals the molecular conformation and flexibility [26] [27]. The backbone torsion angles typically range from ±60 to 180 degrees, indicating extended or folded conformations depending on crystal packing forces [28]. The chloropropanoyl side chain orientation is influenced by steric interactions and intermolecular hydrogen bonding [26].

Data Quality and Refinement

High-quality crystallographic data with resolution between 1.5-2.5 Angstroms enables accurate structure determination [26] [27]. Full-matrix least-squares refinement methods achieve R-factors of 0.03-0.08, indicating excellent agreement between observed and calculated structure factors [26]. Thermal parameters (Uiso values of 0.02-0.08 Angstroms squared) reflect normal atomic displacement and crystal quality [27].

Intermolecular Interactions

Crystal packing analysis reveals extensive hydrogen bonding networks involving the carboxylic acid, amide, and amino functional groups [26] [28]. These interactions stabilize the crystal structure and influence molecular conformation. The chlorine atom participates in weak halogen bonding interactions that contribute to crystal stability [27] [28].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

236.0563846 g/mol

Monoisotopic Mass

236.0563846 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types